molecular formula C9H11ClF3N B13613054 [(2,6-Difluorophenyl)methyl](2-fluoroethyl)aminehydrochloride

[(2,6-Difluorophenyl)methyl](2-fluoroethyl)aminehydrochloride

Cat. No.: B13613054
M. Wt: 225.64 g/mol
InChI Key: UVPNWFIRXMVINZ-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)methylaminehydrochloride is a chemical compound with the molecular formula C9H11ClF3N. It is known for its unique structure, which includes both difluorophenyl and fluoroethyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)methylaminehydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with 2-fluoroethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)methylaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of difluorobenzyl alcohol derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted fluoroethyl derivatives.

Scientific Research Applications

(2,6-Difluorophenyl)methylaminehydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluorophenyl)methylamine
  • (2,6-Difluorophenyl)methylamine
  • (2,6-Difluorophenyl)methylamine

Uniqueness

(2,6-Difluorophenyl)methylaminehydrochloride stands out due to its combination of difluorophenyl and fluoroethyl groups, which impart unique chemical and physical properties. These properties make it particularly useful in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-fluoroethanamine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c10-4-5-13-6-7-8(11)2-1-3-9(7)12;/h1-3,13H,4-6H2;1H

InChI Key

UVPNWFIRXMVINZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CNCCF)F.Cl

Origin of Product

United States

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